molecular formula C20H14F3N5O2S B11263016 N1-(2,5-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(2,5-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B11263016
M. Wt: 445.4 g/mol
InChI Key: MLZNBUHSUNJIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a unique combination of fluorinated phenyl groups and a triazolothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentrations, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The fluorinated phenyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Mechanism of Action

The mechanism of action of N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl groups and triazolothiazole core can form strong interactions with target sites, potentially inhibiting or modulating their activity. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE stands out due to its unique combination of fluorinated phenyl groups and a triazolothiazole core. This structural arrangement provides a distinct set of properties, such as enhanced stability, bioactivity, and potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C20H14F3N5O2S

Molecular Weight

445.4 g/mol

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide

InChI

InChI=1S/C20H14F3N5O2S/c21-12-3-1-2-11(8-12)17-26-20-28(27-17)14(10-31-20)6-7-24-18(29)19(30)25-16-9-13(22)4-5-15(16)23/h1-5,8-10H,6-7H2,(H,24,29)(H,25,30)

InChI Key

MLZNBUHSUNJIDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC(=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.